An In-depth Technical Guide to 3-Nitrobenzaldoxime: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 3-Nitrobenzaldoxime: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrobenzaldoxime is an organic compound of significant interest in synthetic and medicinal chemistry. As a derivative of 3-nitrobenzaldehyde, it serves as a crucial intermediate in the synthesis of a variety of more complex molecules. The presence of the nitro group at the meta position on the aromatic ring, combined with the reactive oxime functional group, imparts unique chemical properties that make it a versatile building block in the development of pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of 3-Nitrobenzaldoxime, including its physicochemical properties, detailed synthesis protocols, spectroscopic characterization, and key applications in research and drug development.
Core Properties of 3-Nitrobenzaldoxime
A thorough understanding of the fundamental properties of a compound is the bedrock of its effective application in research and synthesis. The key identifiers and physicochemical characteristics of 3-Nitrobenzaldoxime are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 3-Nitrobenzaldoxime | PubChem[1] |
| Synonyms | m-Nitrobenzaldoxime, (E)-3-Nitrobenzaldehyde oxime | PubChem[1] |
| CAS Number | 3717-29-1 ((E)-isomer), 3431-62-7 | PubChem[1] |
| Molecular Formula | C₇H₆N₂O₃ | PubChem[1] |
| Molecular Weight | 166.13 g/mol | PubChem[1] |
| Appearance | Expected to be a crystalline solid | General chemical knowledge |
| Melting Point | Not consistently reported for 3-Nitrobenzaldoxime, but related compounds suggest it is a solid at room temperature. | |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and ether.[2] |
Synthesis of 3-Nitrobenzaldoxime
The most common and straightforward synthesis of 3-Nitrobenzaldoxime is through the condensation reaction of 3-nitrobenzaldehyde with hydroxylamine.[2] This reaction, known as oximation, is a robust and high-yielding transformation.
Reaction Mechanism: Oximation
The formation of an oxime from an aldehyde and hydroxylamine proceeds via a nucleophilic addition to the carbonyl carbon, followed by dehydration. The reaction is often catalyzed by a weak acid or base.
Caption: Mechanism of Oxime Formation from 3-Nitrobenzaldehyde.
Experimental Protocol: Conventional Synthesis
This protocol is a standard method for the synthesis of aldoximes and can be readily adapted for 3-Nitrobenzaldoxime.
Materials:
-
3-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or other suitable base
-
Ethanol
-
Water
Procedure:
-
Dissolve 3-nitrobenzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and an equimolar amount of sodium carbonate.
-
Slowly add the aqueous hydroxylamine solution to the ethanolic solution of 3-nitrobenzaldehyde with continuous stirring.
-
Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the crude 3-Nitrobenzaldoxime.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water.
Experimental Protocol: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis can significantly reduce reaction times and improve yields.
Materials:
-
3-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride
-
Anhydrous sodium carbonate
-
Ethanol
Procedure:
-
In a microwave reaction vessel, combine 3-nitrobenzaldehyde, hydroxylamine hydrochloride, and anhydrous sodium carbonate in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 90°C) and power (e.g., 300W) for a short duration (typically 3-5 minutes).
-
After cooling, filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
The residue can be purified by extraction with a suitable solvent (e.g., ethyl acetate) and water, followed by drying and evaporation of the organic phase.
Spectroscopic Characterization
The structural elucidation and purity assessment of synthesized 3-Nitrobenzaldoxime are performed using various spectroscopic techniques.
| Spectroscopy | Expected Key Features for 3-Nitrobenzaldoxime |
| ¹H NMR | Signals for the aromatic protons will be in the aromatic region (δ 7.0-9.0 ppm), with splitting patterns influenced by the meta-substitution. A distinct singlet for the oxime proton (-CH=NOH) is expected. The hydroxyl proton (-OH) may appear as a broad singlet. |
| ¹³C NMR | Resonances for the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded. A characteristic peak for the imine carbon (-C=NOH) is also expected. |
| IR Spectroscopy | - O-H stretch (oxime): Broad band around 3100-3300 cm⁻¹- C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹- C=N stretch (oxime): Absorption in the range of 1620-1680 cm⁻¹- N-O stretch (nitro, asymmetric): Strong band around 1500-1550 cm⁻¹- N-O stretch (nitro, symmetric): Strong band around 1300-1350 cm⁻¹[3] |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 3-Nitrobenzaldoxime (m/z = 166).[3] Common fragmentation patterns for nitroaromatic compounds may be observed, including the loss of NO₂ (m/z = 46) and NO (m/z = 30).[4] |
Applications in Drug Development and Organic Synthesis
While direct applications of 3-Nitrobenzaldoxime are not extensively documented in readily available literature, its significance lies in its role as a key intermediate derived from 3-nitrobenzaldehyde, a widely used precursor in the pharmaceutical industry.[5]
Precursor to Important Pharmaceuticals
3-Nitrobenzaldehyde is a crucial starting material in the synthesis of several important drugs.[5] The conversion of 3-nitrobenzaldehyde to 3-Nitrobenzaldoxime is a common and often necessary step in the synthetic pathways to these pharmaceuticals.
-
Dihydropyridine Calcium Channel Blockers: This class of drugs, used to treat hypertension and angina, often utilizes 3-nitrobenzaldehyde in their synthesis.[5]
-
Tipranavir: This antiretroviral drug, a protease inhibitor used in the treatment of HIV, also has 3-nitrobenzaldehyde as a key precursor in its synthesis.[5]
Intermediate in Organic Synthesis
3-Nitrobenzaldoxime is a valuable intermediate for further chemical transformations.
-
Beckmann Rearrangement: Oximes derived from aldehydes can undergo a Beckmann rearrangement to yield nitriles.[6] Thus, 3-Nitrobenzaldoxime can be converted to 3-nitrobenzonitrile, a useful building block in its own right.
-
Synthesis of Heterocyclic Compounds: The oxime functionality can participate in various cyclization reactions to form a range of nitrogen- and oxygen-containing heterocyclic systems, which are common scaffolds in medicinal chemistry.
Caption: Synthetic utility of 3-Nitrobenzaldoxime.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-Nitrobenzaldoxime and its precursor, 3-nitrobenzaldehyde.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[7] Avoid contact with skin and eyes.[7]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7] Keep the container tightly closed.[7]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
GHS Hazard Statements for 3-Nitrobenzaldehyde (Precursor):
-
H302: Harmful if swallowed.[8]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
H411: Toxic to aquatic life with long-lasting effects.[8]
Given the structural similarity, it is prudent to handle 3-Nitrobenzaldoxime with similar precautions.
Conclusion
3-Nitrobenzaldoxime is a valuable and versatile intermediate in organic synthesis with significant, albeit indirect, applications in the pharmaceutical industry. Its straightforward synthesis from 3-nitrobenzaldehyde and the reactivity of its oxime functional group make it a key building block for more complex molecular architectures. A thorough understanding of its synthesis, characterization, and chemical properties, as outlined in this guide, is essential for researchers and scientists working in drug discovery and development.
References
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SGT Life Sciences. 3- Nitrobenzaldehyde Exporters Suppliers & Manufacturers. [Link]
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Wikipedia. 3-Nitrobenzaldehyde. [Link]
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PubChem. 3-Nitrobenzaldoxime. [Link]
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Master Organic Chemistry. Beckmann Rearrangement. [Link]
-
Wikipedia. Oxime. [Link]
-
Loba Chemie. 3-NITROBENZALDEHYDE FOR SYNTHESIS MSDS. [Link]
-
YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. [Link]
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